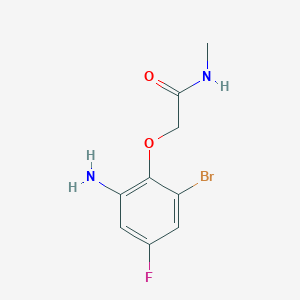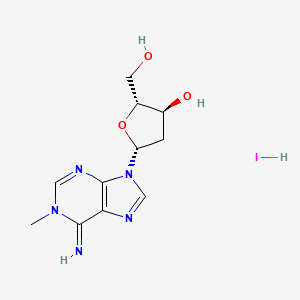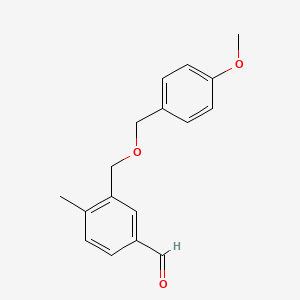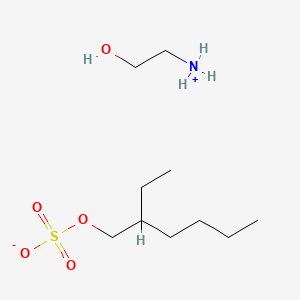
Purine riboside-5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine riboside-5’-triphosphate (PRTP) is a nucleotide derivative composed of a purine base (adenine or guanine), a ribose sugar, and three phosphate groups. It plays crucial roles in cellular processes, including energy transfer, RNA synthesis, and signaling pathways.
Preparation Methods
Synthetic Routes::
De Novo Synthesis:
Chemical Synthesis:
- PRTP is not produced industrially in large quantities due to its biological significance and availability through cellular processes.
Chemical Reactions Analysis
Reactions::
- PRTP participates in various biochemical reactions:
Phosphorylation: PRTP serves as a phosphate donor in ATP-dependent reactions.
RNA Synthesis: PRTP is incorporated into RNA during transcription.
Signaling Pathways: GTP, a form of PRTP, is involved in G protein signaling.
- Common reagents include ATPase enzymes, RNA polymerases, and GTP-binding proteins.
- Major products include RNA strands containing PRTP.
Scientific Research Applications
Biochemistry and Cell Biology:
Mechanism of Action
Energy Transfer: PRTP participates in energy transfer reactions (e.g., ATP hydrolysis) by providing high-energy phosphate bonds.
Cell Signaling: GTP (a form of PRTP) is crucial for G protein-mediated signaling pathways.
Comparison with Similar Compounds
ATP (Adenosine Triphosphate):
GTP (Guanosine Triphosphate):
Properties
Molecular Formula |
C10H11N4Na4O13P3 |
|---|---|
Molecular Weight |
580.09 g/mol |
IUPAC Name |
tetrasodium;[[(3,4-dihydroxy-5-purin-9-yloxolan-2-yl)methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N4O13P3.4Na/c15-7-6(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14;;;;/h1,3-4,6-8,10,15-16H,2H2,(H,20,21)(H,22,23)(H2,17,18,19);;;;/q;4*+1/p-4 |
InChI Key |
MVLIGYOSEAYNOT-UHFFFAOYSA-J |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


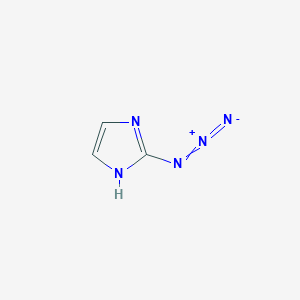




![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)

